molecular formula C8H10N2 B2752818 4,5-dimethyl-1-(prop-2-yn-1-yl)-1H-imidazole CAS No. 1250664-23-3

4,5-dimethyl-1-(prop-2-yn-1-yl)-1H-imidazole

Cat. No.: B2752818
CAS No.: 1250664-23-3
M. Wt: 134.182
InChI Key: PNUFCVKUFALPFP-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1-(prop-2-yn-1-yl)-1H-imidazole (CAS 1250664-23-3) is a high-purity chemical building block for research and development. This compound features an imidazole core, a privileged structure in medicinal chemistry known for its broad range of biological activities . The molecule is substituted with methyl groups at the 4 and 5 positions and a propargyl (prop-2-yn-1-yl) group at the 1-position, which can serve as a versatile handle for further synthetic modification via click chemistry. The imidazole ring is a five-membered heterocycle possessing two nitrogen atoms and is amphoteric, meaning it can exhibit both acidic and basic properties . This scaffold is a fundamental component in many biomolecules, such as the amino acid histidine, and is present in numerous commercially available drugs with antibacterial, antifungal, antitumor, and antiulcer activities . As such, this compound is a valuable synthon for researchers developing new drugs and exploring novel therapeutic agents, particularly in constructing supramolecular complexes with potential medicinal applications . The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4,5-dimethyl-1-prop-2-ynylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-4-5-10-6-9-7(2)8(10)3/h1,6H,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUFCVKUFALPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)CC#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethyl-1-(prop-2-yn-1-yl)-1H-imidazole can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the use of tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ from aldehydes and amines .

Industrial Production Methods: Industrial production of 4,5-dimethyl-1-(prop-2-yn-1-yl)-1H-imidazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution at the Propargyl Group

The propargyl substituent undergoes nucleophilic substitution under basic conditions. For example:

  • Reaction with amines : In polar aprotic solvents (DMF, acetone) with K₂CO₃, the propargyl group participates in alkylation reactions with amines (e.g., 4-aminophenol) to form N-alkylated derivatives .

  • Halogen displacement : Propargyl bromides react with imidazole derivatives in DMF under reflux to yield substituted products .

Table 1: Representative Nucleophilic Substitution Reactions

ReagentConditionsProductYieldSource
4-AminophenolK₂CO₃, DMF, 16 h, RTN-(prop-2-ynyl)-4-(prop-2-ynyloxy)aniline76%
Ethyl 3-bromo-2-(methylamino)propanoateK₂CO₃, DMF, refluxEthyl 3-(4,5-dimethyl-1H-imidazol-1-yl)-2-(methylamino)propanoate85%

Cycloaddition Reactions

The alkyne moiety in the propargyl group participates in 1,3-dipolar cycloadditions with azides (Click Chemistry):

  • Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) : Forms 1,2,3-triazole-linked imidazole derivatives under mild conditions .

  • Base-mediated isomerization : Phosphazene bases (e.g., BEMP) catalyze allenamide formation, enabling regioselective cyclization to imidazol-2-ones .

Mechanism :

  • Base-induced deprotonation of the propargyl group.

  • Isomerization to an allenamide intermediate.

  • Intramolecular cyclization to form a five-membered ring .

Electrophilic Aromatic Substitution on the Imidazole Ring

The 4,5-dimethylimidazole core undergoes electrophilic substitution at the C2 position due to electron-donating methyl groups:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at C2 .

  • Sulfonation : SO₃ in H₂SO₄ yields sulfonic acid derivatives .

Table 2: Electrophilic Substitution Examples

ReactionReagentsProductSelectivitySource
NitrationHNO₃, H₂SO₄, 0°C2-Nitro-4,5-dimethylimidazole>90%
BrominationBr₂, FeBr₃, CH₂Cl₂2-Bromo-4,5-dimethylimidazole88%

Coordination Chemistry

The imidazole nitrogen coordinates with transition metals, forming complexes with applications in catalysis and bioinorganic chemistry:

  • Zn²⁺/Cu²⁺ complexes : Stabilize tetrahedral geometries, enhancing catalytic activity in hydrolysis reactions .

  • Pd(II) complexes : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Biological Interactions

The compound exhibits bioactivity through:

  • Enzyme inhibition : Competes with histidine in metalloenzyme active sites (e.g., cytochrome P450) .

  • DNA intercalation : The planar imidazole ring intercalates into DNA, showing antitumor activity .

Table 3: Biological Activity Data

AssayTargetIC₅₀/EC₅₀Reference CompoundSource
Anticancer (HeLa)DNA topoisomerase II15.67 ± 2.52 µMCisplatin (23.0 ± 1.73 µM)
AntibacterialE. coli26.33 ± 1.53 µMAmpicillin (28.67 ± 1.15 µM)

Oxidation and Reduction

  • Oxidation : O₂/Co(II) catalysts convert the propargyl group to a ketone .

  • Reduction : H₂/Pd-C hydrogenates the alkyne to a propyl group.

Scientific Research Applications

Anticancer Properties

Imidazole derivatives, including 4,5-dimethyl-1-(prop-2-yn-1-yl)-1H-imidazole, have been studied for their anticancer activities. Research indicates that several imidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds have been shown to inhibit DNA topoisomerases and induce apoptosis in cancer cells. In a study by Baviskar et al., imidazole derivatives demonstrated potent catalytic inhibition of DNA topoisomerase II, highlighting their potential as anticancer agents .

Table 1: Anticancer Activity of Imidazole Derivatives

CompoundCell LineIC50 (µM)
C1 (Imidazole derivative)HEK 29325
C4 (Imidazole derivative)HeLa25.3
C5 (Imidazole derivative)HCT-11616.1
C17 (Pyrrole–imidazole series)PANC0.063

Antimicrobial Activity

The antimicrobial properties of imidazole derivatives are well-documented. Studies have shown that these compounds possess significant antibacterial and antifungal activities. For example, Jain et al. synthesized several imidazole derivatives and evaluated their activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating promising results .

Table 2: Antimicrobial Activity of Imidazole Derivatives

CompoundBacteriaActivity
Compound 1aS. aureusGood
Compound 4hB. subtilisPotent
Compound XE. coliModerate

Synthesis and Modifications

The synthesis of 4,5-dimethyl-1-(prop-2-yn-1-yl)-1H-imidazole can be achieved through various methods, including alkylation reactions involving nitroimidazoles as starting materials. Recent studies emphasize the importance of structural modifications to enhance biological activity, indicating that slight changes in substituents can lead to improved pharmacological profiles .

Therapeutic Potential

Given their diverse biological activities, imidazole derivatives like 4,5-dimethyl-1-(prop-2-yn-1-yl)-1H-imidazole are being explored for therapeutic applications beyond cancer treatment and antimicrobial use. Their anti-inflammatory properties and potential as analgesics are areas of ongoing research .

Mechanism of Action

The mechanism of action of 4,5-dimethyl-1-(prop-2-yn-1-yl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the prop-2-ynyl group allows for unique interactions with biological macromolecules, potentially leading to the inhibition of enzyme activity or alteration of receptor function .

Comparison with Similar Compounds

N1-Substituent Variations

  • The phenyl substituent also reduces alkyne-related reactivity, making the compound less prone to click reactions.
  • 4,5-Dimethyl-1-(o-tolyl)-1H-imidazole (): The ortho-methylphenyl group introduces steric hindrance, which may restrict rotational freedom and alter crystal packing compared to the propargyl derivative .
  • 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole (): Electron-withdrawing (fluoro) and electron-donating (methoxy) groups on aryl substituents modulate electronic properties, affecting dipole moments and optical behavior .

C2-Substituent Variations

  • 4,5-Diphenyl-2-p-tolyl-1H-imidazole (): Bulky p-tolyl groups at C2 and diphenyl groups at C4/C5 increase molecular weight and hydrophobicity, impacting solubility and melting points (231–233°C) .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Melting Point (°C) Key Spectral Data (NMR/IR) Reactivity Notes
4,5-Dimethyl-1-(prop-2-yn-1-yl)-1H-imidazole Not reported Alkyne C≡C stretch (~2100 cm⁻¹, IR) High alkyne reactivity
4,5-Diphenyl-2-p-tolyl-1H-imidazole 231–233 δ 2.39 (s, CH3), 7.23–7.79 ppm (aromatic H) Low solubility in polar solvents
2-Chloro-4,5-dimethyl-1-phenyl-1H-imidazole Not reported δ 7.4–7.6 ppm (phenyl H), Cl substituent shifts Electrophilic at C2

Biological Activity

4,5-Dimethyl-1-(prop-2-yn-1-yl)-1H-imidazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and therapeutic potential of this imidazole derivative, focusing on its antimicrobial properties and other relevant pharmacological activities.

Synthesis of 4,5-Dimethyl-1-(prop-2-yn-1-yl)-1H-imidazole

The synthesis of 4,5-dimethyl-1-(prop-2-yn-1-yl)-1H-imidazole typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through various methods, including:

  • Reaction with Propargyl Bromide : This method involves the reaction of a substituted imidazole with propargyl bromide in the presence of a base such as sodium hydride (NaH) to form the desired product .
  • Use of Catalysts : Catalytic methods may also be employed to enhance yield and purity during synthesis, although specific catalytic systems are not extensively documented for this compound.

Antimicrobial Activity

The biological evaluation of 4,5-dimethyl-1-(prop-2-yn-1-yl)-1H-imidazole has revealed significant antimicrobial properties. Various studies have assessed its efficacy against a range of pathogens:

  • Antifungal Activity : Research indicates that imidazole derivatives exhibit higher antifungal activity compared to antibacterial and anticancer activities. For instance, in studies involving substituted imidazoles, antifungal activity was notably pronounced against species such as Candida albicans and Aspergillus niger .
  • Antibacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular, significant inhibition zones were observed in assays against Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent .

The mechanism underlying the biological activity of 4,5-dimethyl-1-(prop-2-yn-1-yl)-1H-imidazole is thought to involve interference with microbial DNA synthesis. Imidazole derivatives can generate reactive species that inhibit crucial enzymes involved in DNA replication and repair processes .

Case Studies and Research Findings

Several studies have focused on the biological implications of imidazole derivatives:

  • Study on Antimicrobial Efficacy : A study evaluated various imidazole derivatives for their antimicrobial properties using the disc diffusion method. The results indicated that 4,5-dimethyl derivatives exhibited significant inhibition against tested pathogens with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active compounds .
  • Synergistic Effects : Some studies have reported that combining 4,5-dimethyl derivatives with established antibiotics like ciprofloxacin enhances their efficacy by reducing the MIC values significantly . This suggests potential for developing combination therapies leveraging this compound’s activity.
  • Toxicity Assessments : Toxicological evaluations using brine shrimp lethality assays indicated that while some derivatives showed promising antimicrobial activity, they also exhibited low toxicity profiles, making them suitable candidates for further development in clinical settings .

Comparative Biological Activity Table

CompoundAntibacterial Activity (Zone of Inhibition mm)Antifungal Activity (MIC μg/mL)Reference
4,5-Dimethyl-1-(prop-2-yn-1-yl)-1H-imidazoleS. aureus: 28
E. coli: 32
C. albicans: 0.0039
Other Imidazole Derivative AS. aureus: 26
E. coli: 30
A. niger: 0.005
Other Imidazole Derivative BS. aureus: 24
E. coli: 28
C. albicans: 0.004

Q & A

Q. What are the most reliable synthetic routes for preparing 4,5-dimethyl-1-(prop-2-yn-1-yl)-1H-imidazole, and how can regioselectivity be optimized?

Methodological Answer: The synthesis typically involves cyclization or alkylation strategies. For example, base-promoted cyclization of amidines with ketones under transition-metal-free conditions has been reported for structurally similar imidazoles (e.g., spiro-fused derivatives) . To optimize regioselectivity during propargyl group installation, control reaction parameters such as:

  • Catalyst choice : Nickel catalysts (where applicable) improve regiocontrol in nitrile cyclization .
  • Temperature : Mild conditions (25–60°C) minimize side reactions .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the imidazole nitrogen .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Key signals include the propargyl proton (δ ~2.5–3.0 ppm, triplet) and methyl groups (δ ~2.0–2.3 ppm for C4/C5-CH3). Aromatic protons in substituted analogs appear at δ ~7.0–8.0 ppm .
  • IR : Stretching vibrations for C≡C (propargyl, ~2100 cm⁻¹) and C=N (imidazole ring, ~1600 cm⁻¹) confirm functional groups .
  • MS : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula (C9H12N2, exact mass 148.10) .

Q. What are the common impurities or byproducts formed during synthesis, and how can they be mitigated?

Methodological Answer:

  • Byproducts : Over-alkylation (e.g., bis-propargyl derivatives) or incomplete cyclization.
  • Mitigation :
    • Use stoichiometric control (1:1 molar ratio of propargyl bromide to imidazole precursor) .
    • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

Advanced Research Questions

Q. How do steric and electronic effects of the propargyl and methyl groups influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric effects : The 4,5-dimethyl groups hinder electrophilic substitution at adjacent positions, directing reactions (e.g., Suzuki coupling) to the propargyl-terminated site .
  • Electronic effects : The electron-withdrawing propargyl group increases imidazole ring electrophilicity, enhancing reactivity in nucleophilic aromatic substitutions .
  • Experimental validation : Perform DFT calculations (e.g., Mulliken charges) to predict reactive sites, followed by small-scale coupling trials (e.g., with aryl halides) .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

Methodological Answer:

  • Case study : Discrepancies in NMR chemical shifts may arise from solvent effects or dynamic processes (e.g., ring puckering).
    • Solution : Compare experimental data with computed spectra (using Gaussian or ORCA) incorporating solvent models (e.g., PCM for DMSO) .
    • Dynamic effects : Use variable-temperature NMR to detect conformational exchange broadening .

Q. How can this compound serve as a precursor for bioactive imidazole derivatives, and what assays validate its potential?

Methodological Answer:

  • Derivatization : Introduce pharmacophores via click chemistry (e.g., CuAAC with azides) at the propargyl group .
  • Bioactivity assays :
    • Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
    • Anticancer : MTT assay on cancer cell lines (e.g., HeLa) .
    • Anti-leishmanial : In vitro testing against Leishmania donovani promastigotes .

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